N-(2-amino-2-methylpropyl)cyclopropanamine

Vue d'ensemble

Description

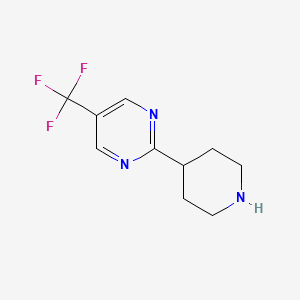

“N-(2-amino-2-methylpropyl)cyclopropanamine” is a chemical compound with the molecular formula C7H16N2 . It is also known by other names such as “N1-cyclopropyl-2-methylpropane-1,2-diamine” and "1,2-Propanediamine, N1-cyclopropyl-2-methyl-" .

Molecular Structure Analysis

The molecular structure of “N-(2-amino-2-methylpropyl)cyclopropanamine” consists of 7 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 128.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-amino-2-methylpropyl)cyclopropanamine” are not fully detailed in the sources I found. The molecular weight is 128.22 .Applications De Recherche Scientifique

Cyclopropanamine Compounds in CNS Diseases

Cyclopropanamine compounds, including N-(2-amino-2-methylpropyl)cyclopropanamine, have been explored for their potential in treating central nervous system (CNS) diseases. These compounds act as inhibitors of Lysine-specific demethylase-1 (LSD1), an enzyme involved in DNA packaging and gene expression. Their inhibition has been linked to potential therapeutic effects in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Synthesis Methods

Efficient synthesis methods for cyclopropanamine derivatives have been developed, such as the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride (Bezdudny et al., 2011). Additionally, a microwave-assisted three-component reaction has been utilized to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives, incorporating cyclopropanamine (Han et al., 2010).

Biological Activity

The N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase has been studied to understand the fate of the cyclopropyl group and its potential biological implications (Shaffer et al., 2001).

Antiviral Properties

Cyclopropylamine derivatives have shown antiviral properties. For example, (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines exhibited activity against various viruses including human and murine cytomegalovirus, Epstein-Barr virus, and hepatitis B virus (Zhou et al., 2004).

Role in Synthesizing Biologically Active Compounds

Cyclopropylamines are crucial in the synthesis of biologically active compounds. Their application in generating novel bicyclic structures, as seen in the Ti(II)-mediated synthesis of cyclopropylamines from amino acid derivatives, demonstrates their versatility (Cao, Xiao, & Joullié, 1999).

Cyclopropanation in Organic Synthesis

The cyclopropanation of 2-aminoacrylates with N-tosylhydrazones is another significant application, offering a pathway to cyclopropane α-amino acid esters. This method exhibits high generality and diastereoselectivity, important for producing sterically congested cyclopropane α-amino acids (Zhu et al., 2016).

Safety And Hazards

Safety information for “N-(2-amino-2-methylpropyl)cyclopropanamine” suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .

Propriétés

IUPAC Name |

1-N-cyclopropyl-2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,8)5-9-6-3-4-6/h6,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANTYKBPHZJYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-methylpropyl)cyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)

![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)

![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)

![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)

![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)